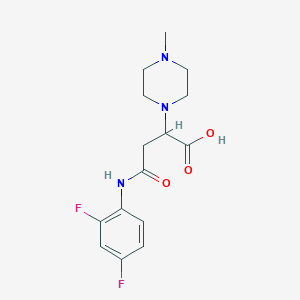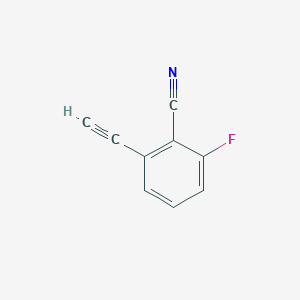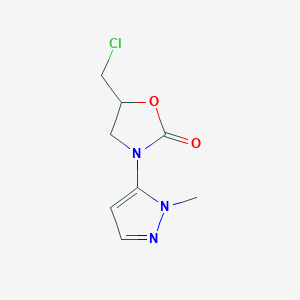![molecular formula C23H21N3O4 B2888809 5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid CAS No. 2247103-13-3](/img/structure/B2888809.png)
5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Peptide Synthesis
The compound is used in the synthesis of peptides . The Fluoren-9-ylmethoxycarbonyl (Fmoc) group is a protective group used in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, which makes it useful in the stepwise construction of peptides .
Stability and Shelf-life
The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . This stability is crucial for its storage and use in various research applications.
Coupling Agents
These compounds are useful as coupling agents in peptide synthesis . They facilitate the formation of peptide bonds, which are essential in creating peptides and proteins.
Solid-Phase Synthesis of Fluorogenic Substrates
The compound is used in the solid-phase synthesis of fluorogenic substrates . These substrates are used in enzyme assays, as they can be monitored continuously and utilized at reasonably low concentration ranges .
Peptidomimetics
The compound is used in the creation of peptidomimetics . Peptidomimetics are compounds that mimic the structure and function of peptides, and they are used in the development of new therapeutic agents .
Diazole-based Structures
The compound is part of a range of diazole- and benzodiazole-based structures curated by specialists in chemical science . These structures replace peptide bonds in peptidomimetics, aiming to optimize activity and pharmacokinetic properties .
Propiedades
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-23(2)20-17(19(21(27)28)24-25-20)11-26(23)22(29)30-12-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h3-10,18H,11-12H2,1-2H3,(H,24,25)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJFJOGQGUMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=NN2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid | |
CAS RN |
2247103-13-3 |
Source


|
| Record name | 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)


![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2888734.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)


![4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2888741.png)
![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)